molecular formula C11H23NO3 B14600290 N,N-Dimethylcyclohexylamine monolactic acid salt CAS No. 61121-67-3

N,N-Dimethylcyclohexylamine monolactic acid salt

Cat. No.: B14600290
CAS No.: 61121-67-3
M. Wt: 217.31 g/mol
InChI Key: XIBLPLQIVXGRBZ-UHFFFAOYSA-N
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Description

N,N-Dimethylcyclohexylamine monolactic acid salt is a chemical compound that combines N,N-Dimethylcyclohexylamine with lactic acid. N,N-Dimethylcyclohexylamine is a tertiary amine with the molecular formula C8H17N, known for its applications in various chemical reactions and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylcyclohexylamine typically involves the reaction of cyclohexylamine with formaldehyde and hydrogen. This process can be catalyzed by various agents to improve yield and efficiency . The formation of the monolactic acid salt involves the neutralization of N,N-Dimethylcyclohexylamine with lactic acid under controlled conditions, typically in an aqueous or alcoholic medium.

Industrial Production Methods

Industrial production of N,N-Dimethylcyclohexylamine often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The subsequent formation of the monolactic acid salt can be achieved through batch or continuous processes, depending on the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylcyclohexylamine monolactic acid salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N,N-Dimethylcyclohexylamine monolactic acid salt involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The lactic acid component can influence the compound’s solubility and reactivity, enhancing its effectiveness in specific applications .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylcyclohexylamine: The parent compound without the lactic acid component.

    N,N-Dicyclohexylmethylamine: A similar tertiary amine with different substituents.

    2,4,6-Tris(dimethylaminomethyl)phenol: Another tertiary amine used in similar applications.

Uniqueness

N,N-Dimethylcyclohexylamine monolactic acid salt is unique due to its combination of a tertiary amine with lactic acid, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring stable, water-soluble amine salts .

Properties

CAS No.

61121-67-3

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

N,N-dimethylcyclohexanamine;2-hydroxypropanoic acid

InChI

InChI=1S/C8H17N.C3H6O3/c1-9(2)8-6-4-3-5-7-8;1-2(4)3(5)6/h8H,3-7H2,1-2H3;2,4H,1H3,(H,5,6)

InChI Key

XIBLPLQIVXGRBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O.CN(C)C1CCCCC1

Origin of Product

United States

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